

Application Notes and Protocols for Computational Chemistry Modeling of BrONO₂ Hydrolysis

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Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

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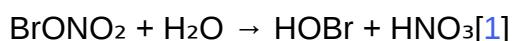
Introduction

Bromine nitrate (BrONO₂) is a significant reservoir species for bromine in the stratosphere, playing a crucial role in ozone depletion cycles. Its hydrolysis, particularly on the surface of atmospheric aerosols and ice particles, is a key heterogeneous reaction that releases photolabile bromine compounds.^[1] Understanding the mechanism and kinetics of this reaction is vital for accurate atmospheric modeling. Computational chemistry provides a powerful tool to investigate the reaction pathways, transition states, and energetics of BrONO₂ hydrolysis at a molecular level.

While extensive experimental data exists for the heterogeneous hydrolysis of BrONO₂, detailed computational studies focusing specifically on this reaction are not abundant in publicly accessible literature.^[2] Therefore, this document provides a generalized protocol and application notes based on established computational methodologies for analogous hydrolysis reactions. The quantitative data presented is illustrative and derived from similar systems to provide a framework for such computational studies.

Reaction Mechanism

The hydrolysis of BrONO_2 proceeds via a nucleophilic attack by a water molecule on the bromine atom, leading to the formation of hypobromous acid (HOBr) and nitric acid (HNO_3). The overall reaction is:



Computationally, this reaction can be modeled in the gas phase, with one or more water molecules to simulate a micro-solvated environment, or on a model surface (e.g., an ice slab or sulfuric acid cluster) to represent heterogeneous conditions. The presence of additional water molecules can play a catalytic role by facilitating proton transfer through a hydrogen-bonded network, thereby lowering the activation energy barrier.

Data Presentation

The following tables summarize hypothetical quantitative data for the gas-phase hydrolysis of BrONO_2 with one and two water molecules, based on typical values for similar computational studies. These values would be the target of a computational investigation.

Table 1: Calculated Thermodynamic and Kinetic Data for BrONO_2 Hydrolysis (Single Water Molecule)

Parameter	Value (kcal/mol)	Computational Method (Example)
Reactant Complex Energy	-5.2	M06-2X/aug-cc-pVTZ
Transition State Energy	+15.8	M06-2X/aug-cc-pVTZ
Product Complex Energy	-25.7	M06-2X/aug-cc-pVTZ
Activation Energy (Ea)	21.0	M06-2X/aug-cc-pVTZ
Gibbs Free Energy of Activation (ΔG^\ddagger)	25.5	M06-2X/aug-cc-pVTZ
Enthalpy of Reaction (ΔH)	-20.5	M06-2X/aug-cc-pVTZ

Table 2: Calculated Thermodynamic and Kinetic Data for BrONO_2 Hydrolysis (Two Water Molecules)

Parameter	Value (kcal/mol)	Computational Method (Example)
Reactant Complex Energy	-12.5	M06-2X/aug-cc-pVTZ
Transition State Energy	+8.3	M06-2X/aug-cc-pVTZ
Product Complex Energy	-35.1	M06-2X/aug-cc-pVTZ
Activation Energy (Ea)	20.8	M06-2X/aug-cc-pVTZ
Gibbs Free Energy of Activation (ΔG^\ddagger)	23.1	M06-2X/aug-cc-pVTZ
Enthalpy of Reaction (ΔH)	-22.6	M06-2X/aug-cc-pVTZ

Experimental Protocols

This section details a typical computational protocol for investigating the gas-phase hydrolysis of BrONO_2 assisted by a single water molecule.

Protocol 1: Modeling the Gas-Phase Hydrolysis of BrONO_2 with one H_2O molecule

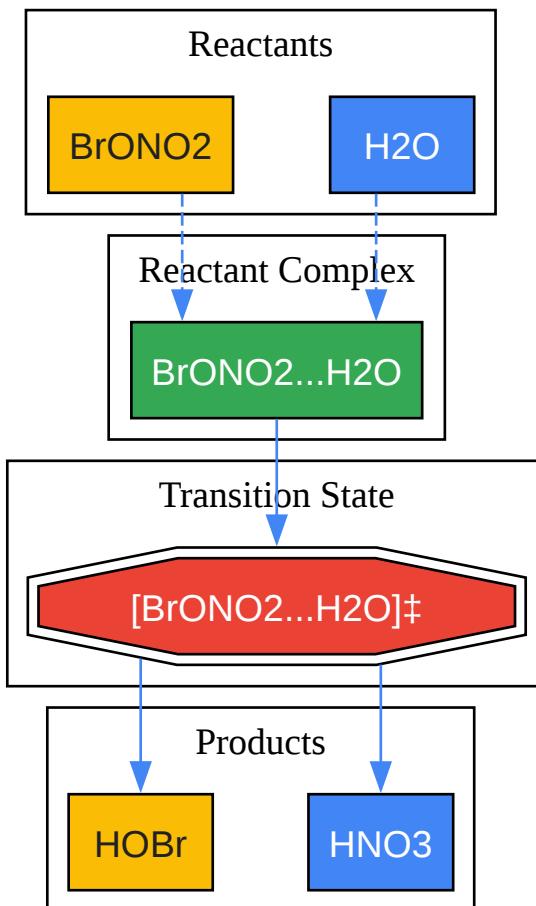
- Software Selection:
 - Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
- Model System Construction:
 - Construct the initial geometries of the reactants: BrONO_2 and H_2O .
 - Create an initial guess for the reactant complex ($\text{BrONO}_2\text{---H}_2\text{O}$), the transition state, and the product complex ($\text{HOBr}\text{---HNO}_3$).
- Geometry Optimization and Frequency Calculations:
 - Perform geometry optimizations for the individual reactants, the reactant complex, the transition state, and the product complex.

- A suitable level of theory is Density Functional Theory (DFT) with a functional like M06-2X or ωB97X-D, which are good for non-covalent interactions and thermochemistry.
- Employ a sufficiently large basis set, such as aug-cc-pVTZ, to accurately describe the electronic structure.
- Conduct frequency calculations at the same level of theory to:
 - Confirm that reactants, complexes, and products are true minima on the potential energy surface (zero imaginary frequencies).
 - Verify that the transition state is a first-order saddle point (exactly one imaginary frequency).
 - Obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropies for the calculation of Gibbs free energies.
- Transition State Search:
 - Use a transition state search algorithm, such as the Berny algorithm (OPT=TS in Gaussian) or the Nudged Elastic Band (NEB) method.[3]
 - It is often necessary to start from a well-reasoned guess of the transition state geometry.
- Intrinsic Reaction Coordinate (IRC) Calculation:
 - Perform an IRC calculation starting from the optimized transition state structure.[4]
 - This confirms that the transition state correctly connects the reactant and product complexes.
- Energy Calculations:
 - Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set for more accurate energy values.
- Data Analysis:

- Calculate the activation energy (E_a) as the difference in electronic energy (with ZPVE correction) between the transition state and the reactant complex.
- Calculate the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) from the calculated thermodynamic properties.

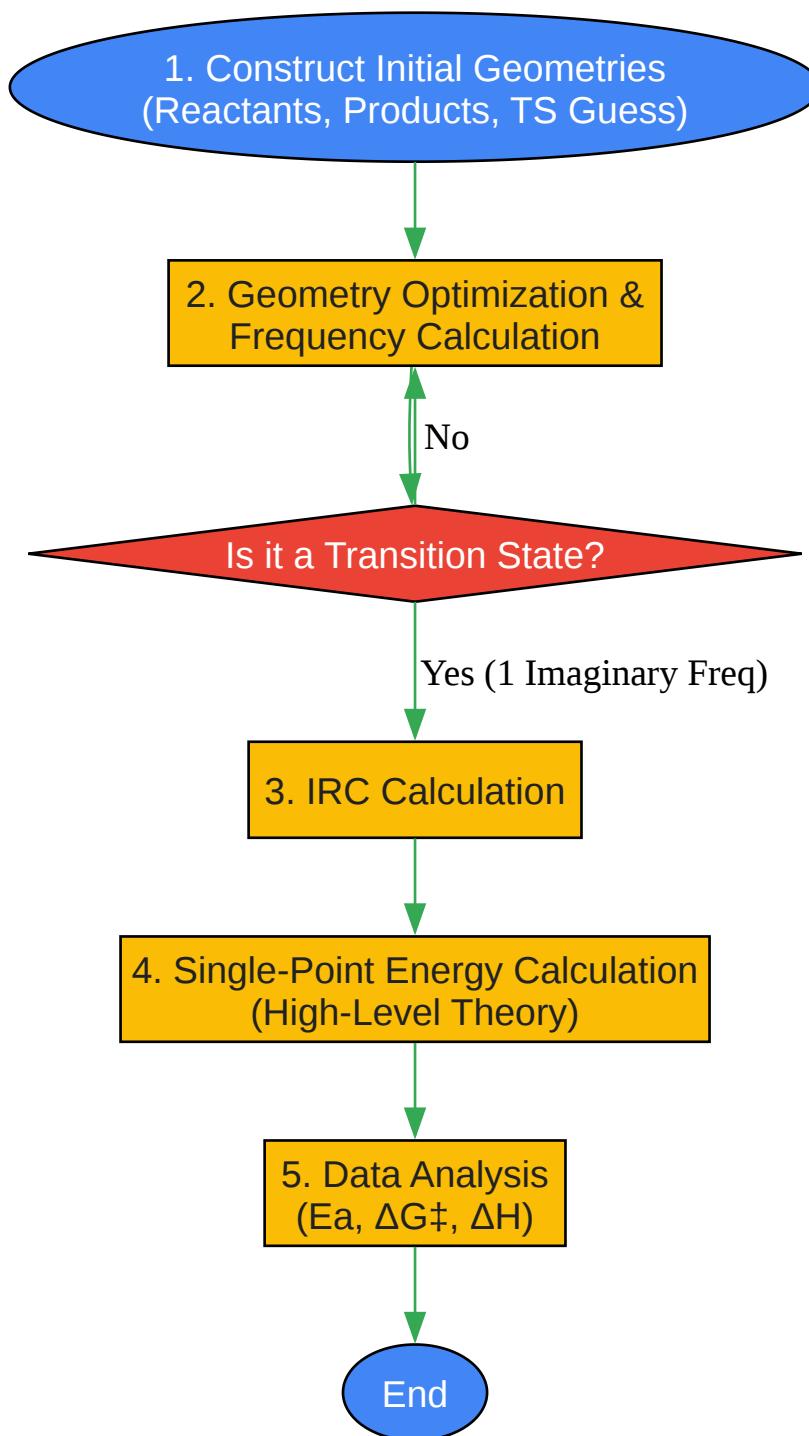
Visualizations

The following diagrams illustrate the conceptual frameworks for the computational modeling of BrONO_2 hydrolysis.



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Caption: Reaction pathway for the hydrolysis of BrONO_2 .



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Caption: A typical computational workflow for reaction mechanism studies.

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